molecular formula C19H17NO2S B13998830 n-Benzyl-n-phenylbenzenesulfonamide CAS No. 1096-43-1

n-Benzyl-n-phenylbenzenesulfonamide

Cat. No.: B13998830
CAS No.: 1096-43-1
M. Wt: 323.4 g/mol
InChI Key: NWEVQURHUSROFY-UHFFFAOYSA-N
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Description

n-Benzyl-n-phenylbenzenesulfonamide is an organic compound with the molecular formula C₁₉H₁₇NO₂S and a molecular weight of 323.409 g/mol . It is a member of the sulfonamide family, which are compounds containing a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-n-phenylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with benzylamine and aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-n-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Benzyl-n-phenylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Benzyl-n-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Benzyl-n-phenylbenzenesulfonamide is unique due to the presence of both benzyl and phenyl groups attached to the sulfonamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1096-43-1

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

N-benzyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C19H17NO2S/c21-23(22,19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15H,16H2

InChI Key

NWEVQURHUSROFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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